molecular formula C14H15NS B14712782 n-Methyl-n-[(phenylsulfanyl)methyl]aniline CAS No. 13641-16-2

n-Methyl-n-[(phenylsulfanyl)methyl]aniline

Cat. No.: B14712782
CAS No.: 13641-16-2
M. Wt: 229.34 g/mol
InChI Key: RIMRQKZSKAZYLC-UHFFFAOYSA-N
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Description

n-Methyl-n-[(phenylsulfanyl)methyl]aniline is an organic compound with the molecular formula C13H13NS It is a derivative of aniline, where the nitrogen atom is substituted with a methyl group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-n-[(phenylsulfanyl)methyl]aniline can be achieved through the methylation of aniline derivatives. One efficient method involves the use of cyclometalated ruthenium complexes as catalysts.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of transition metal catalysts and alcohols as starting materials. The process typically includes dehydrogenation of the alcohol to form a reactive aldehyde or ketone, followed by subsequent reactions to form the desired product .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-n-[(phenylsulfanyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Products with different functional groups replacing the phenylsulfanyl group.

Scientific Research Applications

n-Methyl-n-[(phenylsulfanyl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-n-[(phenylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, such as oxidation and reduction, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methyl-n-[(phenylsulfanyl)methyl]aniline is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

13641-16-2

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

N-methyl-N-(phenylsulfanylmethyl)aniline

InChI

InChI=1S/C14H15NS/c1-15(13-8-4-2-5-9-13)12-16-14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

RIMRQKZSKAZYLC-UHFFFAOYSA-N

Canonical SMILES

CN(CSC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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